
CID 22179130
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 22179130” is known as Pinitol. Pinitol is a naturally occurring compound found in various plants, including legumes and pine trees. It is a type of sugar alcohol and has been studied for its potential health benefits, particularly in relation to diabetes and insulin resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pinitol can be synthesized through various chemical processes. One common method involves the extraction from plant sources, followed by purification. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The purified extract is then subjected to crystallization to obtain pure Pinitol.
Industrial Production Methods
In an industrial setting, Pinitol is often produced through biotechnological methods. This involves the use of microorganisms that can convert certain substrates into Pinitol through fermentation processes. The fermentation broth is then processed to extract and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pinitol undergoes various chemical reactions, including:
Oxidation: Pinitol can be oxidized to form different derivatives.
Reduction: It can be reduced to form other sugar alcohols.
Substitution: Pinitol can participate in substitution reactions where one of its hydroxyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including acids and bases, can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pinitol can lead to the formation of different carboxylic acids, while reduction can yield other sugar alcohols.
Applications De Recherche Scientifique
Chemistry: Pinitol is used as a chiral building block in organic synthesis.
Biology: It has been studied for its role in plant physiology and stress responses.
Medicine: Pinitol has shown promise in improving insulin sensitivity and glycemic control in patients with type 2 diabetes
Industry: It is used in the production of certain pharmaceuticals and nutraceuticals.
Mécanisme D'action
Pinitol exerts its effects primarily through its role as an insulin mimetic. It enhances the action of insulin by facilitating glucose uptake in cells. This is achieved through the activation of specific signaling pathways that promote the translocation of glucose transporters to the cell membrane. Pinitol also influences the expression of genes involved in glucose metabolism.
Comparaison Avec Des Composés Similaires
Pinitol is similar to other sugar alcohols such as inositol and sorbitol. it has unique properties that make it particularly effective in improving insulin sensitivity. Unlike some other sugar alcohols, Pinitol has a higher bioavailability and is more readily absorbed by the body.
List of Similar Compounds
- Inositol
- Sorbitol
- Mannitol
- Xylitol
Pinitol’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
N2Si4 |
|---|---|
Poids moléculaire |
140.35 g/mol |
InChI |
InChI=1S/N2Si4/c3-1(4)2(5)6 |
Clé InChI |
ACUXLQDGXFILEC-UHFFFAOYSA-N |
SMILES canonique |
N(N([Si])[Si])([Si])[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)
![2-[(Methylamino)methyl]-I+/--phenylbenzenemethanol](/img/structure/B14134977.png)

![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)
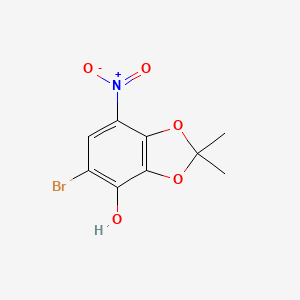
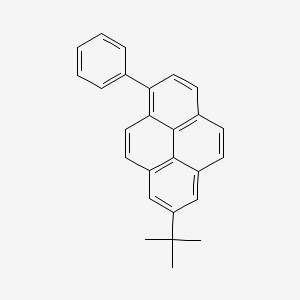
![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
![[(5,7-Dichloro-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14135017.png)
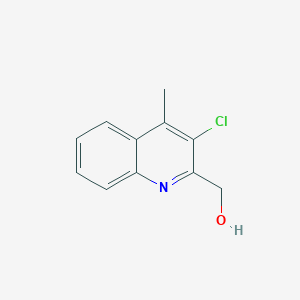
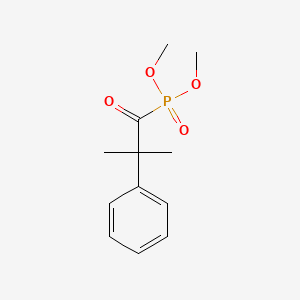
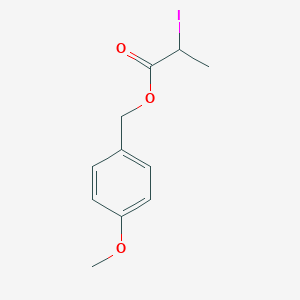
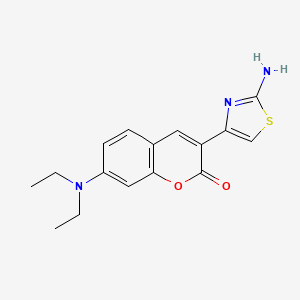
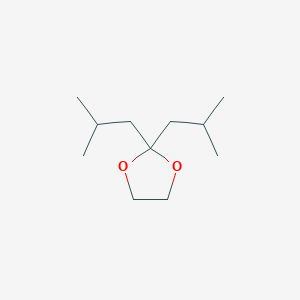
![2-[4-(Oxan-2-yloxy)-2,5-bis(2-phenylethynyl)phenoxy]oxane](/img/structure/B14135060.png)
